molecular formula C10H13I B6279309 1,2-diethyl-4-iodobenzene CAS No. 288101-46-2

1,2-diethyl-4-iodobenzene

Cat. No.: B6279309
CAS No.: 288101-46-2
M. Wt: 260.1
InChI Key:
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Description

1,2-Diethyl-4-iodobenzene is an organic compound that belongs to the class of aryl iodides It consists of a benzene ring substituted with two ethyl groups at the 1 and 2 positions and an iodine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,2-diethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. The final product is often isolated through distillation or extraction techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide, potassium tert-butoxide, and other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: 1,2-Diethylbenzene.

Scientific Research Applications

1,2-Diethyl-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-diethyl-4-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethyl groups can undergo oxidation or reduction, leading to the formation of different functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring .

Comparison with Similar Compounds

1,2-Diethyl-4-iodobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

288101-46-2

Molecular Formula

C10H13I

Molecular Weight

260.1

Purity

91

Origin of Product

United States

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